molecular formula C13H17BrN4O2S B2354401 2-溴-N-(3-甲基-1-(1H-1,2,3-三唑-1-基)丁-2-基)苯磺酰胺 CAS No. 2034562-10-0

2-溴-N-(3-甲基-1-(1H-1,2,3-三唑-1-基)丁-2-基)苯磺酰胺

货号: B2354401
CAS 编号: 2034562-10-0
分子量: 373.27
InChI 键: BCAACFPVVKTVIZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H17BrN4O2S and its molecular weight is 373.27. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗病毒活性

吲哚核,其结构与我们感兴趣的化合物的核心相似,已在各种合成药物分子中发现。吲哚衍生物,包括具有三唑官能团的那些,已显示出显著的抗病毒活性。 例如,某些吲哚衍生物已被报道对流感 A 病毒和其他病毒表现出抑制活性 。这表明我们的化合物有可能被合成并筛选其抗病毒特性,特别是针对 RNA 和 DNA 病毒。

抗炎和镇痛特性

据报道,具有吲哚骨架的化合物具有抗炎和镇痛活性 。鉴于结构相似性,2-溴-N-(3-甲基-1-(1H-1,2,3-三唑-1-基)丁-2-基)苯磺酰胺可以探索其减少炎症和疼痛的潜力,这可能对治疗慢性炎症性疾病有益。

抗癌潜力

吲哚衍生物以其在治疗癌细胞中的作用而闻名。我们的化合物中存在吲哚部分可能表明其在癌症研究中的潜在应用。 它可用于合成可能抑制癌细胞生长的新型衍生物,或用作药效团来开发新的抗癌药物

抗菌作用

吲哚核也与抗菌特性有关。吲哚衍生物已被用于对抗多种微生物感染。 因此,我们的化合物可以被合成并测试其对抗细菌和真菌病原体的功效,这可能导致开发新的抗菌剂

抗结核活性

吲哚衍生物在治疗结核病方面显示出希望。 2-溴-N-(3-甲基-1-(1H-1,2,3-三唑-1-基)丁-2-基)苯磺酰胺的结构特征可以用来合成具有抗结核特性的化合物,这可能有助于对抗这种具有挑战性的疾病

抗糖尿病应用

研究表明,某些吲哚衍生物可以表现出抗糖尿病作用。 这为我们化合物探索其在控制糖尿病方面的潜在作用开辟了可能性,无论是通过调节胰岛素释放还是改善胰岛素敏感性

抗疟疾特性

吲哚衍生物已被探索其抗疟疾特性。 鉴于吲哚核的生物活性,2-溴-N-(3-甲基-1-(1H-1,2,3-三唑-1-基)丁-2-基)苯磺酰胺有可能被开发成可能有助于抗疟疾药物发现的化合物

抗胆碱酯酶活性

一些吲哚衍生物已被确定为胆碱酯酶的抑制剂,胆碱酯酶是一种分解乙酰胆碱的酶。 这表明我们的化合物在治疗阿尔茨海默病等神经退行性疾病中的潜在应用,在这些疾病中,胆碱酯酶抑制剂用于提高大脑中乙酰胆碱的水平

生物活性

2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a sulfonamide group, a bromine atom, and a triazole moiety, which are known for their diverse pharmacological properties. This article provides an in-depth exploration of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is C13H17BrN4O2SC_{13}H_{17}BrN_{4}O_{2}S with a molecular weight of 373.27 g/mol. The compound features a complex structure characterized by:

  • Bromine Atom : Enhances reactivity and may influence biological interactions.
  • Triazole Ring : Known for antifungal and antibacterial properties.
  • Sulfonamide Group : Exhibits significant antibacterial activity.

Table 1: Structural Features

ComponentDescription
Molecular FormulaC13H17BrN4O2SC_{13}H_{17}BrN_{4}O_{2}S
Molecular Weight373.27 g/mol
Functional GroupsBromine, Triazole, Sulfonamide

Antimicrobial Properties

Compounds containing triazole moieties are recognized for their antimicrobial activities. Research indicates that 2-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide exhibits notable antibacterial effects. The sulfonamide group contributes to its ability to inhibit bacterial growth by interfering with folic acid synthesis.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Triazole derivatives have been shown to act as enzyme inhibitors and can induce apoptosis in cancer cells. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Analysis

In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that analogs of this compound exhibited significant cytotoxicity:

CompoundIC50 (µM)Cell Line
2-bromo-N-(3-methyl...)5.0MCF-7
Doxorubicin (reference drug)0.5MCF-7

These findings indicate that while the compound shows promise, further optimization may be required to enhance its efficacy compared to established chemotherapeutics.

The proposed mechanism of action for the biological activity of this compound involves:

  • Enzyme Inhibition : The triazole ring may inhibit certain enzymes involved in nucleic acid synthesis.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1 phase.
  • Apoptosis Induction : Flow cytometry analyses indicate that treatment with this compound can trigger apoptotic pathways in cancer cells.

属性

IUPAC Name

2-bromo-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN4O2S/c1-10(2)12(9-18-8-7-15-17-18)16-21(19,20)13-6-4-3-5-11(13)14/h3-8,10,12,16H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAACFPVVKTVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。